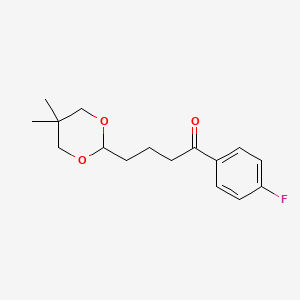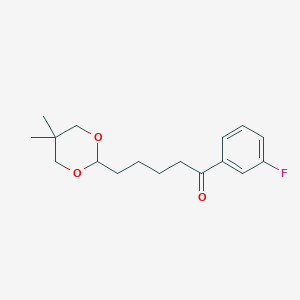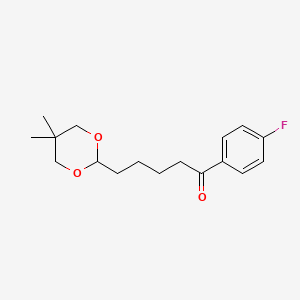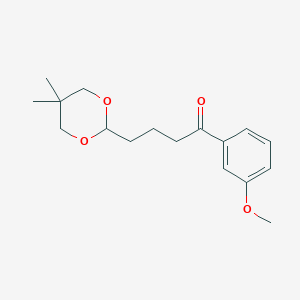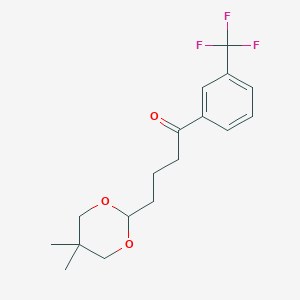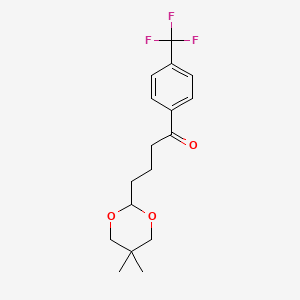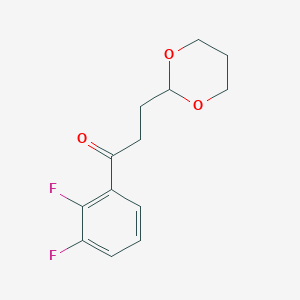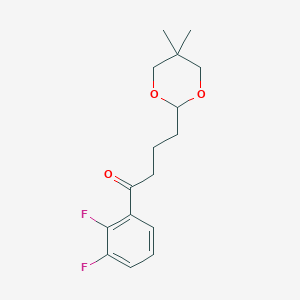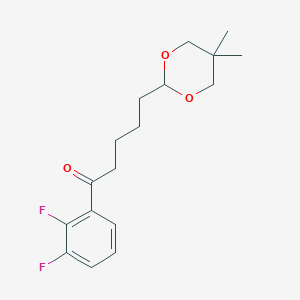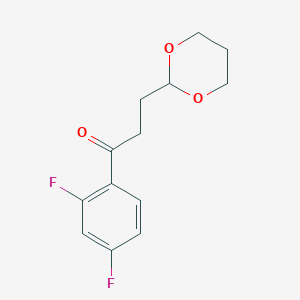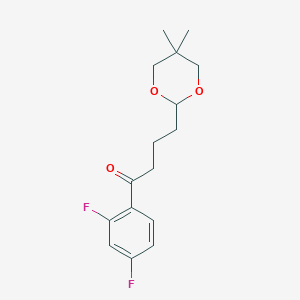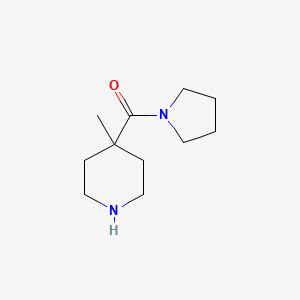
(4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone
Descripción general
Descripción
“(4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C11H20N2O . It has a molecular weight of 196.29 . The compound is typically in the form of a white to yellow solid .
Molecular Structure Analysis
The InChI code for “(4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone” is 1S/C11H20N2O.ClH/c1-11(4-6-12-7-5-11)10(14)13-8-2-3-9-13;/h12H,2-9H2,1H3;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone” is a white to yellow solid . It has a molecular weight of 196.29 . More specific physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or found in a comprehensive chemical database.Aplicaciones Científicas De Investigación
- Application : The compound 4,4′-Trimethylenedipiperidine, which is structurally similar to “(4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone”, has been used as a safe and green catalyst for the synthesis of N-methyl imines .
- Method of Application : The synthesis was conducted at 85 °C using 4,4′-Trimethylenedipiperidine. This reagent is a commercially available solid and can be handled easily. It has high thermal stability, low toxicity, and good solubility in green solvents such as water and ethanol .
- Results : The regenerated catalyst demonstrated stable activity after several recycle runs, and any changes were detected in its chemical structure by 1H NMR monitoring .
- Application : Although not directly related to “(4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone”, the application of melatonin and Bacillus sp. strain IPR-4 has been shown to ameliorate drought stress tolerance in soybean .
- Method of Application : Bacterial inoculum (40 mL of 4.5 x 10 -8 cells/mL) was applied alone or in combination with melatonin to soybean plants for 5 days. Then, pre-inoculated soybean plants were subjected to drought stress conditions for 9 days by withholding water under greenhouse conditions .
- Results : When Bacillus sp. strain IPR-4 and melatonin were applied to drought-stressed plants, a significant increase in plant height (33.3%) and biomass fresh weight was observed. Similarly, total chlorophyll content increased by 37.1%, whereas activity of peroxidase, catalase, ascorbate peroxidase, superoxide dismutase, and glutathione reductase increased by 38.4%, 34.14%, 76.8%, 69.8%, and 31.6%, respectively .
Scientific Field: Organic Chemistry
Scientific Field: Agricultural Sciences
- Application : Google DeepMind and Isomorphic Labs have introduced AlphaFold 3, a new AI model that accurately predicts the structure of proteins, DNA, RNA, ligands and more .
- Method of Application : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
- Results : For the interactions of proteins with other molecule types, AlphaFold 3 sees at least a 50% improvement compared with existing prediction methods, and for some important categories of interaction, it has doubled prediction accuracy .
- Application : 4,4′-Trimethylenedipiperidine, a compound structurally similar to “(4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone”, has been used for the synthesis of N-methyl imines .
- Method of Application : The synthesis was conducted using 4,4′-trimethylenedipiperidine as a safe and green catalyst .
- Results : The regenerated catalyst demonstrated stable activity after several recycle runs .
- Application : AI-powered research tools, like Concensus, offer immense benefits in scientific research .
- Method of Application : These AI-powered tools can efficiently summarize PDFs, extract key information, and perform AI-powered searches .
- Results : These tools have been used to aid in academic research, providing efficient and accurate results .
Scientific Field: Bioinformatics
Scientific Field: Organic Chemistry
Scientific Field: Academic Research
- Application : Google DeepMind and Isomorphic Labs have introduced AlphaFold 3, a new AI model that accurately predicts the structure of proteins, DNA, RNA, ligands and more .
- Method of Application : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
- Results : For the interactions of proteins with other molecule types, AlphaFold 3 sees at least a 50% improvement compared with existing prediction methods, and for some important categories of interaction, it has doubled prediction accuracy .
- Application : 4,4′-Trimethylenedipiperidine, a compound structurally similar to “(4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone”, has been used for the synthesis of N-methyl imines .
- Method of Application : The synthesis was conducted using 4,4′-trimethylenedipiperidine as a safe and green catalyst .
- Results : The regenerated catalyst demonstrated stable activity after several recycle runs .
- Application : AI-powered research tools, like Concensus, offer immense benefits in scientific research .
- Method of Application : These AI-powered tools can efficiently summarize PDFs, extract key information, and perform AI-powered searches .
- Results : These tools have been used to aid in academic research, providing efficient and accurate results .
Scientific Field: Bioinformatics
Scientific Field: Organic Chemistry
Scientific Field: Academic Research
Safety And Hazards
Propiedades
IUPAC Name |
(4-methylpiperidin-4-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-11(4-6-12-7-5-11)10(14)13-8-2-3-9-13/h12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZBMCVXUDHSQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646530 | |
| Record name | (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone | |
CAS RN |
885523-47-7 | |
| Record name | (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


